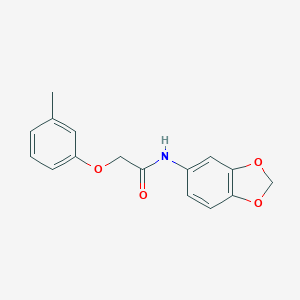
N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzo[1,3]dioxole ring and a tolyloxy-acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: The benzo[1,3]dioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the Tolyl Group: The tolyl group is introduced via a nucleophilic substitution reaction using a suitable tolyl halide and a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate product with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzo[1,3]dioxole ring or the tolyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halides (e.g., tolyl chloride) in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes such as apoptosis or cell cycle regulation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzo[1,3]dioxol-5-yl-acetamide
- N-Benzo[1,3]dioxol-5-yl-thioacetamide
- N-(6-Nitro-benzo[1,3]dioxol-5-yl)-acetamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide is unique due to the presence of both the benzo[1,3]dioxole ring and the tolyloxy-acetamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15NO4/c1-11-3-2-4-13(7-11)19-9-16(18)17-12-5-6-14-15(8-12)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18) |
Clave InChI |
KZZBEHCAZMILOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















